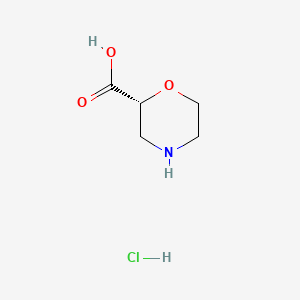

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

説明

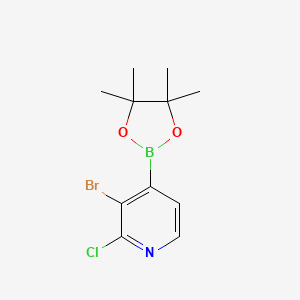

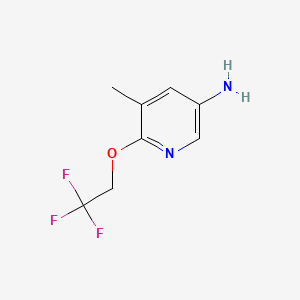

“tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of carbamic acid, with a tert-butyl group attached to the carbamate nitrogen and a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group attached to the carbamate oxygen .

Molecular Structure Analysis

The molecular structure of “tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” consists of a carbamate group (a carbonyl group (C=O) attached to an amine group (NH2)) and a tert-butyl group (C(CH3)3) attached to the nitrogen of the carbamate group . The carbamate group is also attached to a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group .

科学的研究の応用

Photoredox-Catalyzed Aminations

Photoredox catalysis has been employed to facilitate amination reactions, a versatile method for constructing complex molecules. For instance, a study demonstrated the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the synthesis of 3-aminochromones. This method highlights a new cascade pathway for assembling a variety of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).

Synthesis of Aryl-tethered 2-aminobenzylamines

An innovative synthesis approach for highly congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles through the ring transformation of 2-pyranones has been delineated. This process involves base-catalyzed ring transformation followed by TFA catalyzed hydrolysis, showcasing an example of how tert-butyl carbamates can be utilized in complex synthesis pathways to achieve moderate yields of the final products (Farhanullah et al., 2007).

特性

IUPAC Name |

tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECMUCDEXAFQK-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B578112.png)

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)